6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine structural analysis
6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine structural analysis
An In-depth Technical Guide to the Structural Analysis of 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuro[3,2-d]pyrimidine scaffold is a privileged heterocyclic system that forms the core of numerous compounds with significant biological activities, including anticancer and antifungal properties.[1][2] This guide provides a comprehensive technical overview of the structural analysis of a specific, highly functionalized derivative: 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine. As a Senior Application Scientist, this document moves beyond a simple recitation of data. Instead, it offers a detailed, predictive, and instructional framework for the synthesis and rigorous structural elucidation of this molecule. We will delve into the rationale behind the selection of analytical techniques and interpret the anticipated spectral data, providing a robust workflow for researchers working with novel heterocyclic compounds.
Introduction to the Benzofuro[3,2-d]pyrimidine Core
The fusion of a benzofuran ring with a pyrimidine ring creates the benzofuro[3,2-d]pyrimidine system. This arrangement results in a planar, aromatic structure with a unique distribution of electron density, making it an attractive scaffold for interacting with biological targets. The pyrimidine ring, a key component of nucleic acids, imparts a diverse range of potential biological activities to the fused system.[3] Derivatives of this core have been investigated for their potential as kinase inhibitors, anticancer agents, and antifungal compounds.[1][2][4] The introduction of halogen atoms at specific positions, as in 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine, is a common strategy in medicinal chemistry to modulate the compound's lipophilicity, metabolic stability, and target-binding affinity.
Proposed Synthesis Pathway
A plausible synthetic route to 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine can be conceptualized based on established methods for constructing similar heterocyclic systems.[5][6] A common approach involves the cyclization of a substituted benzofuran precursor.
Caption: Proposed synthetic workflow for 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine.
This proposed multi-step synthesis begins with a suitably substituted phenol, which is elaborated into a benzofuran intermediate. Subsequent cyclization with a source of the pyrimidine ring, followed by halogenation, would yield the target compound. Each step would require careful optimization of reaction conditions and purification of intermediates, likely involving column chromatography.[7]
Comprehensive Structural Elucidation
The definitive confirmation of the structure of 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine requires a multi-pronged analytical approach. The following sections detail the expected outcomes from key spectroscopic and crystallographic techniques.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine (C₁₀H₃BrCl₂N₂O), the expected mass spectrum would exhibit a characteristic isotopic pattern due to the presence of bromine and chlorine.
| Parameter | Predicted Value |
| Molecular Formula | C₁₀H₃BrCl₂N₂O |
| Monoisotopic Mass | 329.8625 g/mol |
| Key Isotopic Peaks | M+, [M+2]+, [M+4]+ |
| Expected Fragmentation | Loss of Cl, Br, CO |
The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br with ~50:50 abundance) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl with ~75:25 abundance) will result in a complex and highly diagnostic cluster of peaks for the molecular ion. The relative intensities of these peaks can be calculated and compared to the experimental data to confirm the elemental composition. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass to within a few parts per million, further validating the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine, both ¹H and ¹³C NMR would provide critical information. The sample would be dissolved in a deuterated solvent, such as CDCl₃ or DMSO-d₆.[8]
The ¹H NMR spectrum is expected to be relatively simple, with distinct signals for the aromatic protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.5 - 9.0 | Singlet | - |
| H-5 | ~7.8 - 8.2 | Doublet | ~2.0 |
| H-7 | ~7.6 - 8.0 | Doublet | ~2.0 |
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H-2: This proton on the pyrimidine ring is expected to be the most downfield-shifted due to the deshielding effects of the adjacent nitrogen atoms and the fused ring system.
-
H-5 and H-7: These protons on the benzofuran portion of the molecule would appear as doublets due to meta-coupling. The small J-value is characteristic of a four-bond coupling.
The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150 - 155 |
| C-4 | ~155 - 160 |
| C-4a | ~120 - 125 |
| C-5 | ~125 - 130 |
| C-6 | ~115 - 120 |
| C-7 | ~120 - 125 |
| C-8 | ~145 - 150 |
| C-8a | ~150 - 155 |
| C-9a | ~110 - 115 |
| C-9b | ~140 - 145 |
The chemical shifts are influenced by the electronegativity of the attached halogens and the overall aromatic system. Carbons directly attached to chlorine (C-4, C-8) and bromine (C-6) will have their chemical shifts significantly affected.
To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be essential:
-
COSY (Correlation Spectroscopy): Would confirm the coupling between H-5 and H-7.
-
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal to its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the entire ring system.
Caption: Workflow for NMR-based structural elucidation.
X-ray Crystallography
While spectroscopic methods provide information about the connectivity of atoms, single-crystal X-ray crystallography provides the definitive, three-dimensional structure of the molecule in the solid state.[9][10] This technique can confirm the planar structure of the benzofuro[3,2-d]pyrimidine core and precisely determine bond lengths, bond angles, and intermolecular interactions.
The experimental workflow for X-ray crystallography involves several key steps:[9]
-
Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the compound. This typically involves slow evaporation of a saturated solution or vapor diffusion techniques.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.[11]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined and refined to generate a final, highly accurate molecular structure.
A successful crystal structure determination would provide irrefutable proof of the proposed structure of 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine.
Potential Applications and Future Directions
Given the known biological activities of related benzofuro[3,2-d]pyrimidine derivatives, 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine is a promising candidate for screening in various biological assays.[1][4] The presence of reactive chloro-substituents at positions 4 and 8 provides synthetic handles for further chemical modification to create a library of analogs for structure-activity relationship (SAR) studies. These positions could be targeted for nucleophilic substitution reactions to introduce a variety of functional groups, potentially leading to the discovery of novel therapeutic agents.
Conclusion
The structural analysis of 6-Bromo-4,8-dichlorobenzofuro[3,2-d]pyrimidine requires a synergistic application of modern analytical techniques. This guide has outlined a comprehensive and predictive workflow, from a plausible synthetic route to detailed structural elucidation using mass spectrometry, multi-dimensional NMR spectroscopy, and X-ray crystallography. By understanding the principles behind each technique and anticipating the expected data, researchers can confidently and efficiently characterize this and other novel heterocyclic compounds, paving the way for their potential application in drug discovery and development.
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